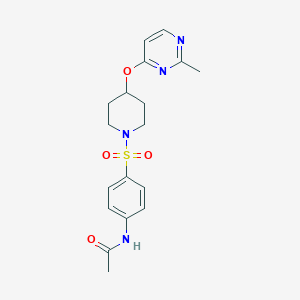

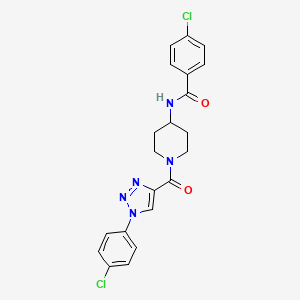

![molecular formula C19H23N3O B2632816 (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide CAS No. 2411335-02-7](/img/structure/B2632816.png)

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide, also known as DMABN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMABN is a synthetic molecule that belongs to the class of N-alkylated acrylamides, which are known for their ability to interact with various biological targets.

Mecanismo De Acción

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide exerts its biological effects by modulating the activity of its target molecules. For example, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons and other excitable cells. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been shown to activate or inhibit various G protein-coupled receptors, which are involved in the regulation of various physiological processes, such as neurotransmission, hormone secretion, and immune response. The exact mechanism of action of (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide on each target molecule is still a subject of ongoing research.

Biochemical and Physiological Effects:

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to have various biochemical and physiological effects, depending on the target molecule and the experimental conditions. For example, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to reduce the amplitude and duration of action potentials in neurons, which can affect their firing patterns and synaptic transmission. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, which can affect various cognitive and behavioral functions. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been shown to affect the activity of enzymes, such as phosphodiesterases and protein kinases, which can regulate various signaling pathways and cellular processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can be easily synthesized and purified, and its structure can be modified to improve its properties and selectivity. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can also be used in various experimental systems, such as cell cultures, brain slices, and animal models. However, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide also has some limitations, such as its potential toxicity, off-target effects, and lack of specificity in some experimental systems. Therefore, careful dose-response and control experiments are necessary to ensure the validity and reproducibility of the results.

Direcciones Futuras

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has several potential future directions for scientific research. One direction is to further explore its interactions with various biological targets, such as ion channels, receptors, and enzymes, and to elucidate their mechanisms of action and physiological relevance. Another direction is to develop more selective and potent analogs of (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide, which can be used as tools for studying specific biological processes and diseases. Another direction is to apply (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide in various imaging and diagnostic techniques, such as fluorescence microscopy, magnetic resonance imaging, and positron emission tomography, to visualize and quantify biological structures and functions in vivo. Overall, (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has the potential to contribute to various fields of scientific research and to advance our understanding of the complex biological systems.

Métodos De Síntesis

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can be synthesized using a multistep procedure that involves the reaction of 4-pyridin-3-ylphenylacetonitrile with dimethylamine, followed by the condensation of the resulting intermediate with 2-bromo-1-(4-pyridin-3-ylphenyl)ethanone. The final product is obtained by the reduction of the resulting enamine with sodium borohydride. The yield of (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst.

Aplicaciones Científicas De Investigación

(E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has been shown to interact with several biological targets, such as voltage-gated ion channels, G protein-coupled receptors, and enzymes, which makes it a valuable tool for studying their functions and mechanisms of action. (E)-4-(Dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide has also been used as a fluorescent probe for imaging biological structures and processes, such as membrane potential, calcium signaling, and protein-protein interactions.

Propiedades

IUPAC Name |

(E)-4-(dimethylamino)-N-[1-(4-pyridin-3-ylphenyl)ethyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15(21-19(23)7-5-13-22(2)3)16-8-10-17(11-9-16)18-6-4-12-20-14-18/h4-12,14-15H,13H2,1-3H3,(H,21,23)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWFUUCXZWPFIU-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C=CCN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)/C=C/CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

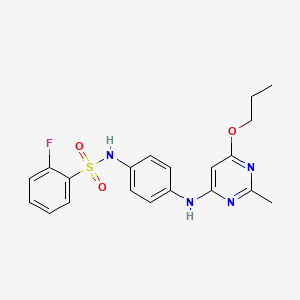

![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)

![N-Benzyl-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2632735.png)

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)

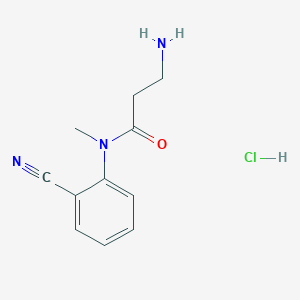

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2632749.png)

![Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2632751.png)

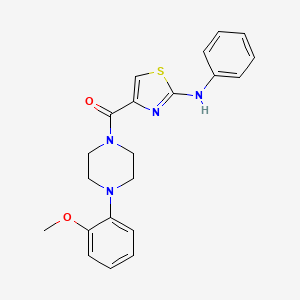

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2632752.png)